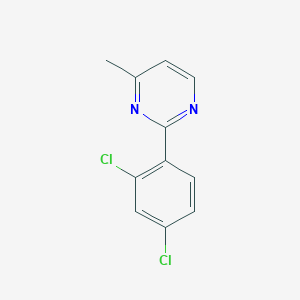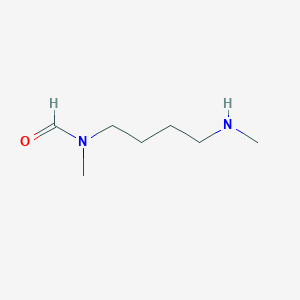
N-Methyl-N-(4-(methylamino)butyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(4-(methylamino)butyl)formamide: is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21474 g/mol . It is a formamide derivative, characterized by the presence of a formamide group attached to a butyl chain with a methylamino substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-(methylamino)butyl)formamide typically involves the reaction of N-methylformamide with 4-(methylamino)butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol , and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(4-(methylamino)butyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the formamide group to an .
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting Agents: Halides, alkylating agents.
Major Products
The major products formed from these reactions include N-oxides , amines , and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
N-Methyl-N-(4-(methylamino)butyl)formamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(4-(methylamino)butyl)formamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylformamide: A simpler formamide derivative with similar chemical properties.
N,N-Dimethylformamide: Another formamide derivative with two methyl groups attached to the nitrogen atom.
N-Methyl-N-(2-(methylamino)ethyl)formamide: A structurally similar compound with a shorter alkyl chain.
Uniqueness
N-Methyl-N-(4-(methylamino)butyl)formamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the butyl chain with a methylamino substituent allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H16N2O |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
N-methyl-N-[4-(methylamino)butyl]formamide |
InChI |
InChI=1S/C7H16N2O/c1-8-5-3-4-6-9(2)7-10/h7-8H,3-6H2,1-2H3 |
Clé InChI |
RSHYQTAVAJPCFG-UHFFFAOYSA-N |
SMILES canonique |
CNCCCCN(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


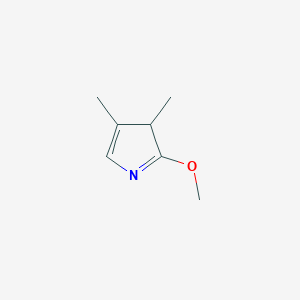
![benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-(2H-tetrazol-5-ylamino)hexyl]carbamate](/img/structure/B13110531.png)
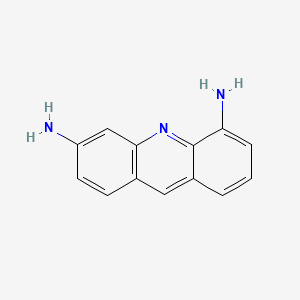
![Imidazo[2,1-c][1,2,4]triazine](/img/structure/B13110545.png)

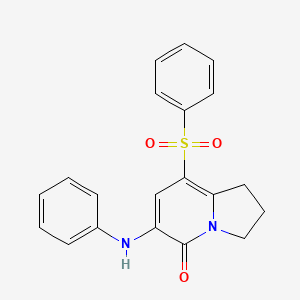
![4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B13110556.png)
![Sodium thieno[3,2-b]pyridine-6-sulfinate](/img/structure/B13110560.png)
![N-benzyl-N'-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide](/img/structure/B13110563.png)
![(3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13110573.png)
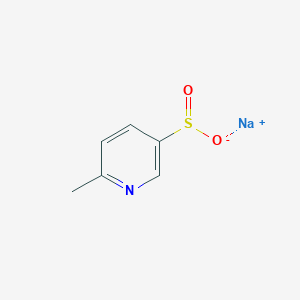

![4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile](/img/structure/B13110590.png)
